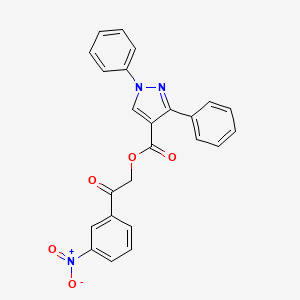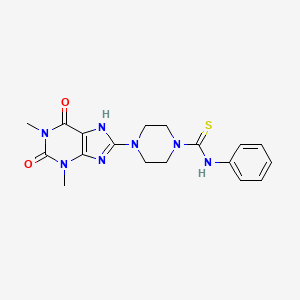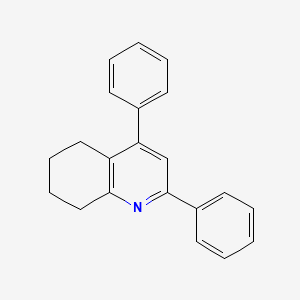
2-(3-nitrophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-ニトロフェニル)-2-オキソエチル 1,3-ジフェニル-1H-ピラゾール-4-カルボン酸エステルは、ピラゾール誘導体のクラスに属する複雑な有機化合物です。
合成方法
合成経路と反応条件
2-(3-ニトロフェニル)-2-オキソエチル 1,3-ジフェニル-1H-ピラゾール-4-カルボン酸エステルの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、以下の手順が含まれます。
1,3-ジフェニル-1H-ピラゾール-4-カルボン酸の形成: これは、フェニルヒドラジンと酢酸エチルとの反応、続いて環化とそれに続くカルボキシル化によって合成できます。
フェニル環のニトロ化:
エステル化: 最後のステップは、酸性条件下でカルボン酸を2-(3-ニトロフェニル)-2-オキソエタノールとエステル化して、目的のエステルを形成することです。
工業生産方法
この化合物の工業生産は、大規模生産向けに最適化された同様の合成経路を伴う可能性が高くなります。これには、反応効率と収率を向上させるための連続フロー反応器の使用、および最終製品の高純度を確保するための結晶化やクロマトグラフィーなどの精製技術の実施が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid: This can be synthesized through the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation.
Nitration of phenyl ring:
Esterification: The final step involves the esterification of the carboxylic acid with 2-(3-nitrophenyl)-2-oxoethanol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
反応の種類
酸化: 化合物中のニトロ基は、触媒水素化条件下でアミノ基を形成するために還元を受ける可能性があります。
還元: エステル基は、対応するカルボン酸を形成するために加水分解される可能性があります。
置換: フェニル環は、ハロゲン化またはスルホン化などの求電子置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 炭素上のパラジウム触媒を使用した水素ガス。
還元: 水酸化ナトリウム水溶液または酸性加水分解条件。
置換: ルイス酸触媒の存在下でのハロゲン(例:塩素または臭素)。
主要な生成物
アミノ誘導体: ニトロ基の還元から形成されます。
カルボン酸: エステル基の加水分解から形成されます。
ハロゲン化誘導体: 求電子置換反応から形成されます。
科学研究への応用
化学
化学では、2-(3-ニトロフェニル)-2-オキソエチル 1,3-ジフェニル-1H-ピラゾール-4-カルボン酸エステルは、より複雑な分子の合成におけるビルディングブロックとしての可能性について研究されています。そのユニークな構造は、さまざまな修飾を可能にし、有機合成における汎用性の高い中間体となっています。
生物学
生物学的には、この化合物は、抗炎症および抗菌剤としての可能性について調査されています。ピラゾール環の存在は、これらの活性に寄与することが知られており、医薬品開発の候補となっています。
医学
医学では、この化合物の誘導体は、癌や細菌感染症などの病気の治療における潜在的な用途について調査されています。ニトロ基はアミノ基に還元でき、その後、生物学的標的に相互作用することができます。
産業
産業的には、この化合物は、ポリマーやコーティングなどの特定の特性を持つ新素材の開発に使用できます。さまざまな化学反応を起こす能力は、材料科学における貴重な成分となっています。
科学的研究の応用
Chemistry
In chemistry, 2-(3-nitrophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential as an anti-inflammatory and antimicrobial agent. The presence of the pyrazole ring is known to contribute to these activities, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential use in treating diseases such as cancer and bacterial infections. The nitro group can be reduced to an amino group, which can then interact with biological targets.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable component in material science.
作用機序
2-(3-ニトロフェニル)-2-オキソエチル 1,3-ジフェニル-1H-ピラゾール-4-カルボン酸エステルの作用機序は、特定の分子標的との相互作用を伴います。たとえば、ニトロ基はアミノ基を形成するために還元でき、その後、生物学的システム内の酵素または受容体に相互作用することができます。ピラゾール環は、さまざまなタンパク質と相互作用し、その機能に影響を与え、目的の生物学的効果をもたらす可能性もあります。
類似化合物の比較
類似化合物
1,3-ジフェニル-1H-ピラゾール-4-カルボン酸: ニトロ基とエステル基がなく、特定の化学反応における反応性が低くなっています。
2-(3-ニトロフェニル)-2-オキソエチル 1H-ピラゾール-4-カルボン酸エステル: 類似の構造ですが、ジフェニル置換がなく、生物学的活性が異なります。
3-ニトロフェニルピラゾール誘導体: ニトロ基の位置と他の置換基が異なり、化学的および生物学的特性が異なります。
ユニークさ
2-(3-ニトロフェニル)-2-オキソエチル 1,3-ジフェニル-1H-ピラゾール-4-カルボン酸エステルは、ニトロ基、エステル基、ジフェニル置換の組み合わせによりユニークです。この組み合わせは、独自の化学反応性と生物学的活性をもたらし、さまざまな用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
1,3-diphenyl-1H-pyrazole-4-carboxylic acid: Lacks the nitro and ester groups, making it less reactive in certain chemical reactions.
2-(3-nitrophenyl)-2-oxoethyl 1H-pyrazole-4-carboxylate: Similar structure but without the diphenyl substitution, affecting its biological activity.
3-nitrophenyl pyrazole derivatives: Varying in the position of the nitro group and other substituents, leading to different chemical and biological properties.
Uniqueness
2-(3-nitrophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate is unique due to the combination of the nitro group, ester group, and diphenyl substitution. This combination provides a distinct set of chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C24H17N3O5 |
|---|---|
分子量 |
427.4 g/mol |
IUPAC名 |
[2-(3-nitrophenyl)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C24H17N3O5/c28-22(18-10-7-13-20(14-18)27(30)31)16-32-24(29)21-15-26(19-11-5-2-6-12-19)25-23(21)17-8-3-1-4-9-17/h1-15H,16H2 |
InChIキー |
VLNCBDSRYYVWNF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878574.png)
![N'-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-N,N-diethyl-formamidine](/img/structure/B10878582.png)

![4-({[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide](/img/structure/B10878590.png)
![3-{[4-(3-bromobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10878597.png)
![2-(8-imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl)-N,N-dimethylethanamine](/img/structure/B10878598.png)

![methyl [(4Z)-4-{1-[(4-fluorophenyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878612.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10878616.png)
![Ethyl 2-({[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B10878630.png)
![7-benzyl-8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10878632.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10878640.png)
![2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B10878646.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]prop-2-enamide](/img/structure/B10878649.png)
